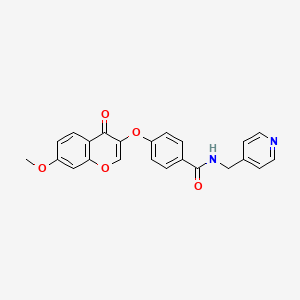
4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-4-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-4-ylmethyl)benzamide is a useful research compound. Its molecular formula is C23H18N2O5 and its molecular weight is 402.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-4-ylmethyl)benzamide is a synthetic organic molecule that exhibits potential biological activity due to its unique structural features, particularly the chromone moiety linked to a pyridine and benzamide. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.
Structural Characteristics
The chemical structure of the compound includes:
- Chromone Moiety : A bicyclic structure that is known for various biological activities.
- Pyridine Ring : Often associated with enhanced biological activity due to its nitrogen atom.
- Benzamide Linkage : Contributes to the compound's stability and interaction with biological targets.
Molecular Formula and Properties
| Property | Value |
|---|---|
| Molecular Formula | C25H21N O6 |
| Molecular Weight | 431.4 g/mol |
| Purity | Typically ≥ 95% |
Anticancer Properties
Research indicates that compounds with similar structural features have shown promising anticancer activity. For instance, chromone derivatives are known to inhibit cancer cell proliferation through various mechanisms, including:
- Induction of apoptosis
- Inhibition of cell cycle progression
- Targeting specific oncogenic pathways
Antimicrobial Activity
The presence of the methoxy and oxo groups in the chromone structure suggests potential antimicrobial properties. Studies on related compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as antifungal activity.
The mechanisms through which this compound exerts its biological effects may include:
- Enzyme Inhibition : Potential interaction with key enzymes involved in cancer progression or microbial metabolism.
- DNA Interaction : Similar compounds have been shown to intercalate with DNA, disrupting replication and transcription processes.
- Signal Transduction Modulation : The compound may influence signaling pathways critical for cell survival and proliferation.
Comparative Analysis with Similar Compounds
To understand the biological activity better, a comparative analysis was performed with structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2,4,5-trimethoxy-N-(2-pyridinylmethyl)benzamide | Trimethoxy groups, pyridine | Antiproliferative against cancer cells |
| Chromone-based inhibitors | Chromone core with varied substitutions | Inhibits monoamine oxidase B |
| N-Benzyl derivatives | Benzyl group attached to chromone | Potential anticancer activity |
Kinetic Studies
Kinetic studies suggest that derivatives of this compound operate through non-competitive inhibition mechanisms against certain target proteins like STAT3. This highlights the importance of further investigating the binding affinities and interaction modes.
特性
IUPAC Name |
4-(7-methoxy-4-oxochromen-3-yl)oxy-N-(pyridin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5/c1-28-18-6-7-19-20(12-18)29-14-21(22(19)26)30-17-4-2-16(3-5-17)23(27)25-13-15-8-10-24-11-9-15/h2-12,14H,13H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHCFGXDIBXLDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)NCC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














